molecular formula C8H5BrN2O3S B13343218 5-(5-Bromo-4-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

5-(5-Bromo-4-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13343218
M. Wt: 289.11 g/mol
InChI Key: BLYDAWYQGSNJHP-UHFFFAOYSA-N
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Description

5-(5-Bromo-4-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that contains both thiophene and oxadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Bromo-4-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the following steps:

    Formation of the Thiophene Ring: The starting material, 5-bromo-4-methylthiophene, is prepared through bromination of 4-methylthiophene.

    Formation of the Oxadiazole Ring: The thiophene derivative is then reacted with appropriate reagents to form the oxadiazole ring. This can be achieved through cyclization reactions involving nitriles and hydrazides under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-(5-Bromo-4-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced to form amines or other reduced derivatives.

    Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, and alkyl halides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and reduced oxadiazole derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

5-(5-Bromo-4-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for drug discovery.

Mechanism of Action

The mechanism of action of 5-(5-Bromo-4-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The oxadiazole ring is known to interact with biological macromolecules through hydrogen bonding and π-π interactions, which can influence the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-4-methylthiophene-2-carboxylic acid
  • 5-Bromo-2-thiophenecarboxaldehyde
  • 1-(5-Bromo-4-methylthiophen-2-yl)ethanone

Uniqueness

5-(5-Bromo-4-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the presence of both thiophene and oxadiazole rings, which confer distinct electronic and steric properties. This dual-ring system enhances its versatility in various chemical reactions and applications, making it a valuable compound in research and industrial settings.

Properties

Molecular Formula

C8H5BrN2O3S

Molecular Weight

289.11 g/mol

IUPAC Name

5-(5-bromo-4-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C8H5BrN2O3S/c1-3-2-4(15-5(3)9)7-10-6(8(12)13)11-14-7/h2H,1H3,(H,12,13)

InChI Key

BLYDAWYQGSNJHP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1)C2=NC(=NO2)C(=O)O)Br

Origin of Product

United States

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